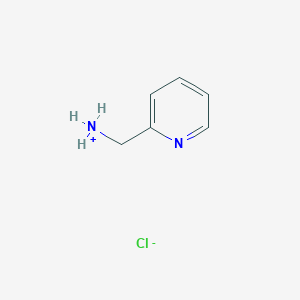

Pyridylmethylammonium chloride

Description

Pyridylmethylammonium chloride is a quaternary ammonium salt characterized by a pyridylmethyl group attached to a nitrogen center. Pyridyl-containing ammonium salts are often explored for applications in catalysis, pharmaceuticals, and materials science due to the pyridine ring’s electron-rich and coordinating nature.

Properties

IUPAC Name |

pyridin-2-ylmethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQQURYZPUHQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridylmethylammonium chloride can be synthesized through several methods. One common approach involves the reaction of pyridine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

C5H5N+CH3NH2+HCl→C5H4NCH3NH3Cl

This reaction typically occurs under mild conditions, with the reactants being mixed in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reactants are combined in a controlled environment, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Deprotonation and Nucleophilic Substitution

Pyridylmethylammonium chloride undergoes deprotonation in basic conditions to regenerate the free amine, enabling nucleophilic substitution reactions. This is critical in synthesizing derivatives for pharmaceuticals or ligands.

Example Reaction:

this compound reacts with acyl chlorides or alkyl halides after deprotonation:

Table 1: Nucleophilic Substitution Reactions

| Substrate (R-X) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, DCM | Py-CH₂-NHCOCH₃ | 85 | |

| Benzyl bromide | K₂CO₃, DMF | Py-CH₂-NHBn | 78 |

Coordination Chemistry

The deprotonated amine acts as a ligand in transition metal complexes, often forming stable chelates with metals like Ni(II), Cu(II), or Pt(II). This is leveraged in catalysis and material science.

Example Reaction:

Table 2: Metal Complex Formation

| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| NiCl₂ | 1:2 | Octahedral | 12.3 | |

| CuSO₄ | 1:1 | Square planar | 8.7 |

Quaternization of the Pyridine Ring

The pyridine nitrogen can be quaternized with alkylating agents (e.g., methyl iodide), forming a bis-cationic species. This enhances water solubility and reactivity in ionic reactions.

Example Reaction:

Table 3: Quaternization Reactions

| Alkylating Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Methyl iodide | RT, MeCN | Bis-quaternary salt | Ionic liquids | |

| Ethyl bromide | Reflux, EtOH | Ethylated derivative | Surfactants |

Salt Metathesis

The chloride counterion can be exchanged with other anions (e.g., BF₄⁻, PF₆⁻) via metathesis, altering solubility and crystallinity for specific applications.

Example Reaction:

Table 4: Anion Exchange Reactions

| Anion Source | Product Anion | Solubility (H₂O) | Reference |

|---|---|---|---|

| NaBF₄ | BF₄⁻ | Low | |

| KPF₆ | PF₆⁻ | Insoluble | 8 |

Acid-Base Reactions

This compound acts as a Brønsted acid, donating protons in basic media. Its pKa (~5.2) enables pH-dependent reactivity in aqueous systems.

Key Data:

-

pKa (NH₃⁺): 5.2 ± 0.1

-

Buffering range: pH 4–6

Scientific Research Applications

Pyridylmethylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of cellular processes and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in water treatment processes and as an additive in the production of polymers.

Mechanism of Action

The mechanism of action of pyridylmethylammonium chloride involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares Pyridylmethylammonium chloride (inferred structure) with key analogs from the evidence:

Key Observations :

Physicochemical Characterization

Standard methods for analyzing ammonium salts, as outlined in regulatory guidelines (e.g., FDA requirements for equivalence testing), include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.